molecular formula C20H29NO2S B2981295 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone CAS No. 1795420-02-8

2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone

Cat. No. B2981295
CAS RN: 1795420-02-8
M. Wt: 347.52
InChI Key: GKYXGYNGODZPFK-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone, also known as CPET, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPET belongs to the class of thioether-containing compounds and has been synthesized using various methods.

Scientific Research Applications

Organic Synthesis and Photophysical Properties

Research on similar compounds has explored their synthesis and photophysical properties, particularly in the context of developing new materials with specific optical properties. For instance, the study of aza-BODIPYs bearing naphthyl groups, starting from 1-(6-methoxynaphthalen-2-yl)ethanone, demonstrates the impact of π-conjugation extension on absorption and emission properties, highlighting potential applications in photodynamic therapy and as photosensitizers for singlet oxygen generation (Jiang et al., 2015).

Medicinal Chemistry and Pharmacology

The structural analogs of 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone have been investigated for their medicinal properties. For example, cetiedil analogs, which share a structural motif with the compound of interest, have been studied as blockers of the Ca(2+)-activated K+ permeability in erythrocytes, providing insights into the structure-activity relationships and potential for designing more potent therapeutic agents (Roxburgh et al., 2001).

Chemical Synthesis and Reactivity

The reactivity of azepane and its isomers, including cycloaddition reactions, provides a foundation for synthesizing complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. Studies on the synthesis of azepane isomers and their application in creating new chemical entities highlight the versatility of these frameworks in organic synthesis (Nakajima et al., 2012).

Material Science and Chemistry

Compounds structurally related to this compound have been utilized in material science for creating specific molecular architectures with desirable properties. For example, the study on phosphomolybdic acid as a catalyst in the synthesis of cyclopentenone derivatives from furan-2-yl(phenyl)methanol illustrates the potential for such compounds in facilitating chemical transformations important in material synthesis (Reddy et al., 2012).

properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(4-methoxyphenyl)azepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2S/c1-23-18-11-9-16(10-12-18)17-6-4-5-13-21(14-17)20(22)15-24-19-7-2-3-8-19/h9-12,17,19H,2-8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYXGYNGODZPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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